molecular formula C9H10BNO4 B573034 (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid CAS No. 1256345-61-5

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B573034
CAS No.: 1256345-61-5
M. Wt: 206.992
InChI Key: BUHZZHJTWFVDGW-UHFFFAOYSA-N
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Description

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BNO4. It is a derivative of phenylboronic acid, featuring a cyano group and a methoxymethoxy substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-cyano-2-(methoxymethoxy)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Biological Activity

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a synthetic compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in medicinal chemistry, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound includes a cyano group and a methoxymethoxy substituent on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of the boronic acid functional group allows for reversible covalent interactions with diols, which is significant in biological systems.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, particularly serine proteases and β-lactamases. The interaction with these enzymes often involves the formation of stable complexes that hinder substrate access.
  • Antimicrobial Activity : Studies indicate that boronic acids exhibit antimicrobial properties against various bacterial and fungal strains. They may disrupt cellular processes by targeting specific enzymes involved in metabolism or cell wall synthesis .

Biological Activity Data

Recent research has provided insights into the biological activity of this compound. Below is a summary of key findings:

Biological Activity Target Organism/Enzyme Effect Reference
AntimicrobialCandida albicansModerate inhibition
AntimicrobialEscherichia coliLower MIC than AN2690
Enzyme InhibitionClass C β-lactamasesEffective inhibitor
Biofilm Formation InhibitionPseudomonas aeruginosaInhibition observed

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the efficacy of this compound against various pathogens, including Candida albicans and Escherichia coli. Results showed that it possessed moderate antifungal activity and was more effective than existing treatments like Tavaborole against certain bacterial strains .
  • Enzyme Interaction Studies :
    Research focused on the interaction of this compound with β-lactamases demonstrated its potential to inhibit enzyme activity effectively. This characteristic is crucial for developing new antibiotics that can overcome resistance mechanisms in bacteria .
  • Biofilm Inhibition :
    Another study highlighted the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa, suggesting its utility in treating chronic infections associated with biofilms .

Properties

IUPAC Name

[5-cyano-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHZZHJTWFVDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681534
Record name [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-61-5
Record name [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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